![molecular formula C22H27N5O3S2 B11650663 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 361996-85-2](/img/structure/B11650663.png)
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyridopyrimidinone core, and a piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Construction of the pyridopyrimidinone core: This involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound.
Introduction of the piperazine moiety: This step typically involves the nucleophilic substitution of a halogenated pyridopyrimidinone intermediate with 1-methylpiperazine.
Final assembly: The final step involves the condensation of the thiazolidinone and pyridopyrimidinone intermediates under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, large-scale production may require the development of specialized equipment and processes to handle the complex reaction steps and intermediates.
Chemical Reactions Analysis
Types of Reactions
The compound “3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The carbonyl groups in the thiazolidinone and pyridopyrimidinone rings can be reduced to form alcohol derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common electrophiles include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In industry, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of “3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- This compound
Uniqueness
The uniqueness of “this compound” lies in its combination of structural features. The presence of the thiazolidinone ring, pyridopyrimidinone core, and piperazine moiety in a single molecule provides a unique reactivity profile and potential for diverse applications. This combination of features is not commonly found in other similar compounds, making it a valuable subject of study in various scientific fields.
Biological Activity
The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Structural Overview
The compound features several notable structural elements:
- Thiazolidinone moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Pyrido-pyrimidine framework : This heterocyclic structure contributes to the compound's potential as a therapeutic agent.
- Piperazine ring : Increases the lipophilicity and may enhance biological activity.
Structural Formula
Component | Description |
---|---|
Thiazolidinone | 4-Oxo-2-thioxo-1,3-thiazolidin |
Heterocyclic Rings | Pyrido[1,2-a]pyrimidin |
Functional Groups | Methoxypropyl and methylpiperazine groups |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The thiazolidinone derivatives have been extensively studied for their ability to inhibit various bacterial strains.
Case Studies
- Inhibition of Biofilm Formation
- Minimum Inhibitory Concentration (MIC) Studies
The proposed mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : Some studies suggest that the compound may inhibit specific kinases involved in bacterial virulence and biofilm formation .
- Cell Wall Synthesis Disruption : Similar compounds have been shown to interfere with cell wall metabolism, leading to increased susceptibility to antibiotics .
Structure-Activity Relationship (SAR)
Research into SAR highlights the importance of specific functional groups in enhancing biological activity:
- Methoxy Substituents : Enhance lipophilicity and potentially increase membrane permeability.
- Piperazine Ring : Contributes to improved binding affinity for biological targets, increasing overall potency.
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of thiazolidinone derivatives:
Properties
CAS No. |
361996-85-2 |
---|---|
Molecular Formula |
C22H27N5O3S2 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27N5O3S2/c1-15-6-4-7-26-18(15)23-19(25-11-9-24(2)10-12-25)16(20(26)28)14-17-21(29)27(22(31)32-17)8-5-13-30-3/h4,6-7,14H,5,8-13H2,1-3H3/b17-14- |
InChI Key |
GYUKUNQKLPYEDF-VKAVYKQESA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCN(CC4)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCN(CC4)C |
Origin of Product |
United States |
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